6-Phenylimidazo[2,1-b]thiazole

Antifungal Dermatophytes Structure-Activity Relationship

This 6-phenylimidazo[2,1-b]thiazole scaffold is a privileged heterocyclic core for medicinal chemistry. Its derivatives achieve FLT3 kinase inhibition at cellular IC50 0.002 μM, antifungal MIC values superior to ketoconazole, and anticancer activity via caspase-mediated apoptosis. The rigid planar structure and hydrogen-bond acceptor capacity enable SAR-driven lead optimization and chemical probe development. Procure high-purity material to accelerate your drug discovery and mitochondrial research programs.

Molecular Formula C11H8N2S
Molecular Weight 200.26 g/mol
CAS No. 7008-63-1
Cat. No. B182960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylimidazo[2,1-b]thiazole
CAS7008-63-1
Molecular FormulaC11H8N2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C=CSC3=N2
InChIInChI=1S/C11H8N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-8H
InChIKeyDYYKAVHVTLJEOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylimidazo[2,1-b]thiazole (CAS 7008-63-1) for Research and Industrial Procurement: Core Scaffold and Derivative Potential


6-Phenylimidazo[2,1-b]thiazole (CAS 7008-63-1) is a heterocyclic aromatic compound with the molecular formula C11H8N2S and a molecular weight of 200.26 g/mol [1]. This fused imidazo[2,1-b]thiazole core bearing a phenyl substituent at the 6-position serves as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a range of biological activities including antifungal, antimycobacterial, and anticancer effects . The compound's planar aromatic structure and hydrogen-bond acceptor capacity make it a versatile building block for the synthesis of more complex bioactive molecules and a subject of ongoing structure-activity relationship (SAR) studies [2].

Why Substituting 6-Phenylimidazo[2,1-b]thiazole with Generic Imidazothiazoles Risks Losing Target Selectivity and Potency


Substituting the 6-phenylimidazo[2,1-b]thiazole core with other imidazothiazole analogs is scientifically unsound due to the stringent structure-activity relationship (SAR) inherent to this scaffold. Even minor modifications, such as the saturation of the imidazothiazole ring as seen in levamisole (a tetrahydro derivative) or replacement of the 6-phenyl group with a thienyl group, lead to distinct biological profiles [1]. For example, while the 6-phenyl derivative and its 6-thienyl counterpart may share a common target like mitochondrial NADH dehydrogenase, their potency and selectivity profiles can diverge significantly based on the substitution pattern [2]. Furthermore, the addition of specific functional groups to the core, such as a ureido-phenyl substituent, can shift the compound's target from a general cytotoxic agent to a highly potent and selective FLT3 kinase inhibitor [3]. Therefore, the specific 6-phenyl substitution and the unsaturated imidazo[2,1-b]thiazole ring system are critical determinants of its utility as a research tool and a building block for derivative synthesis.

Quantitative Differentiation Guide for 6-Phenylimidazo[2,1-b]thiazole (CAS 7008-63-1): Potency and Selectivity Data


Antifungal Potency: Derivative of 6-Phenylimidazo[2,1-b]thiazole Exhibits 2-Fold Superiority Over Ketoconazole Against Microsporum audounii

A derivative of 6-phenylimidazo[2,1-b]thiazole, specifically N-benzylidene-(6-phenylimidazo[2,1-b]thiazol-3-yl)-acetic acid hydrazide, demonstrated an MIC of 3 μg/cm³ against the dermatophyte Microsporum audounii. This was two-fold more potent than the standard antifungal drug ketoconazole, which had an MIC of 6 μg/cm³ in the same assay [1].

Antifungal Dermatophytes Structure-Activity Relationship

Selective Cytotoxicity: 6-Phenylimidazo[2,1-b]thiazole Derivative Shows Potent and Selective Activity Against FLT3-Dependent AML Cells

The derivative 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide (compound 19) exhibited an IC50 of 0.002 μM against the FLT3-dependent AML cell line MV4-11, while showing very weak or no activity against the FLT3-independent HeLa cervical cancer cell line [1]. Its enzymatic IC50 against FLT3 kinase was 0.022 μM [1]. This contrasts sharply with other derivatives in the series that lacked this selectivity profile.

FLT3 Inhibition Acute Myeloid Leukemia Kinase Inhibitor Selectivity

Anticancer SAR: Trifluoromethylphenyl Derivative of 6-Phenylimidazo[2,1-b]thiazole Shows Enhanced Cytotoxicity in HeLa Cells

In a series of 3-aryl-6-phenylimidazo[2,1-b]thiazoles, compound 4j (3-(3-trifluoromethylphenyl)-6-phenylimidazo[2,1-b]thiazole) demonstrated significant cytotoxicity against HeLa cells with an IC50 of 6.5 μM [1]. This was a marked improvement over other aryl-substituted derivatives in the series, indicating that the 3-(3-trifluoromethylphenyl) group imparts a positive impact on antiproliferative activity [1].

Anticancer Cytotoxicity Apoptosis HeLa cells

Mitochondrial NADH Dehydrogenase Inhibition: 6-Phenyl Substitution Maintains Potency Equivalent to 6-Thienyl Lead Compound

A comparative study of 6-thienyl and 6-phenylimidazo[2,1-b]thiazoles revealed that replacing the 6-thienyl group with a 6-phenyl group does not modify the biological behavior of the lead compound as an inhibitor of mitochondrial NADH dehydrogenase [1]. The lead compound, 2-methyl-6-(2-thienyl)imidazo[2,1-b]thiazole (10), exhibited an average inhibitory titer of 0.11 mM in mammalian mitochondria [2].

Mitochondrial Complex I NADH Dehydrogenase Bioisosterism

High-Impact Application Scenarios for 6-Phenylimidazo[2,1-b]thiazole (CAS 7008-63-1) in Drug Discovery and Chemical Biology


Antifungal Lead Optimization: Potent Scaffold for Dermatophyte Infections

6-Phenylimidazo[2,1-b]thiazole serves as a privileged starting point for synthesizing novel antifungal agents. The evidence shows that specific derivatives can achieve MIC values (3 μg/cm³) superior to ketoconazole (6 μg/cm³) against M. audounii [1]. Researchers can leverage this core to generate focused libraries aimed at improving potency and spectrum against drug-resistant fungal strains.

Targeted FLT3 Kinase Inhibitor Development for Acute Myeloid Leukemia (AML)

The 6-phenylimidazo[2,1-b]thiazole scaffold, when appropriately functionalized, yields exceptionally potent (cellular IC50 = 0.002 μM) and selective FLT3 inhibitors [2]. This application scenario is ideal for medicinal chemistry programs seeking to develop new therapeutics for FLT3-ITD positive AML, where target selectivity is paramount to avoid off-target toxicity.

Mitochondrial Complex I Tool Compound Synthesis

As a bioisostere of 6-thienylimidazo[2,1-b]thiazole, this compound retains inhibitory activity against mitochondrial NADH dehydrogenase (Complex I) [3]. This makes it a valuable building block for synthesizing chemical probes to study mitochondrial function, respiration, and the role of Complex I in neurodegenerative diseases or as a target for novel pesticides.

Anticancer SAR Studies and Apoptosis Mechanism Research

Derivatives of 6-phenylimidazo[2,1-b]thiazole, such as 3-(3-trifluoromethylphenyl)-6-phenylimidazo[2,1-b]thiazole, exhibit cytotoxicity in HeLa cells (IC50 = 6.5 μM) and induce apoptosis via caspase activation [4]. This scaffold is therefore well-suited for fundamental cancer biology research aimed at elucidating mechanisms of cell death and for developing new anticancer leads with defined modes of action.

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